1-(aminooxy)-4,4,4-trifluorobutan-2-ol
Description
1-(Aminooxy)-4,4,4-trifluorobutan-2-ol (CAS No. 1823889-58-2) is a fluorinated compound with the molecular formula C₄H₈F₃NO₂ and a molecular weight of 159.11 g/mol . Its structure features a hydroxyl group at the C2 position, a trifluoromethyl (-CF₃) group at C4, and an aminooxy (-ONH₂) moiety at C1. The aminooxy group enables its use in oxime ligation, a reaction critical in bioconjugation for attaching drugs or radionuclides to peptides . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it relevant in pharmaceutical and materials science research .
Properties
CAS No. |
1823889-58-2 |
|---|---|
Molecular Formula |
C4H8F3NO2 |
Molecular Weight |
159.11 g/mol |
IUPAC Name |
1-aminooxy-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H8F3NO2/c5-4(6,7)1-3(9)2-10-8/h3,9H,1-2,8H2 |
InChI Key |
HFNGILSDCJAOLB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CON)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminooxy)-4,4,4-trifluorobutan-2-ol typically involves the reaction of a suitable precursor with hydroxylamine or its derivatives. One common method includes the nucleophilic substitution of an α-halogenated ketone with hydroxylamine, followed by reduction to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminooxy)-4,4,4-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group in the presence of catalysts like palladium or copper.
Major Products Formed: The major products formed from these reactions include oxime derivatives, amines, alcohols, and substituted trifluoromethyl compounds .
Scientific Research Applications
Chemical Properties and Structure
1-(Aminooxy)-4,4,4-trifluorobutan-2-ol is a fluorinated alcohol that exhibits significant polarity due to its trifluoromethyl group. This polarity enhances its solubility in polar solvents and can influence its reactivity in biochemical applications. The aminooxy group allows for the formation of covalent bonds with carbonyl compounds, making it useful in various chemical transformations.
Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of novel pharmaceuticals. Its ability to form stable adducts with electrophiles is particularly valuable in drug development. Research indicates that derivatives of this compound can serve as inhibitors for specific enzymes involved in disease pathways.
Case Study: Inhibition of Enzyme Activity
- A study published in a patent document describes the use of this compound as a scaffold for developing inhibitors targeting MEK (Mitogen-Activated Protein Kinase), which plays a crucial role in cell signaling related to cancer proliferation .
Biochemical Research
In biochemical applications, this compound is utilized for studying protein interactions and enzyme mechanisms. The aminooxy functionality enables the modification of biomolecules, facilitating the exploration of biochemical pathways.
Example: Protein Modification
- Research has demonstrated that this compound can be used to label proteins selectively through oxime formation with aldehyde-containing biomolecules . This labeling technique is essential for tracking protein dynamics in cellular environments.
Synthesis of Fluorinated Compounds
The trifluoromethyl moiety enhances the biological activity and metabolic stability of drugs. Consequently, this compound serves as a synthetic intermediate for creating fluorinated derivatives that exhibit improved pharmacokinetic properties.
Table: Comparison of Fluorinated Compounds
| Compound Name | Structure | Application Area |
|---|---|---|
| This compound | Structure | Medicinal chemistry |
| 2-Cyclopropyl-butan-2-ol | Not available | Drug development |
| 2-Methyl-1-propanol | Not available | Solvent in organic reactions |
Pharmaceutical Development
The compound's potential extends to pharmaceutical formulations where it can be integrated into drug delivery systems or act as an active pharmaceutical ingredient (API). Its unique properties allow it to interact favorably with biological membranes.
Case Study: Drug Delivery Systems
Mechanism of Action
The mechanism of action of 1-(aminooxy)-4,4,4-trifluorobutan-2-ol involves its reactivity with carbonyl compounds to form oxime bonds. This reaction is highly chemoselective and can occur under mild conditions, making it suitable for various applications. The aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a stable oxime linkage .
Comparison with Similar Compounds
1-(Benzylamino)-4,4,4-trifluorobutan-2-ol
- Structure: Replaces the aminooxy group with a benzylamino (-NHCH₂C₆H₅) group.
- Key Differences: The benzylamino group increases steric bulk and alters reactivity, making it less suitable for oxime ligation. However, its aromatic component may enhance binding to hydrophobic targets .
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol (CAS No. 64139-80-6)
- Structure: Contains an additional trifluoromethyl group at C2, yielding the formula C₅H₇F₆NO.
- Key Differences : The dual trifluoromethyl groups significantly increase lipophilicity (logP ≈ 2.8) and metabolic resistance, but may reduce solubility in aqueous media .
- Applications : Used in agrochemical research for its stability under harsh environmental conditions .
4,4,4-Trifluorobutan-1-ol (CAS No. WIY)
- Structure: Simplifies the scaffold by replacing the aminooxy and hydroxyl groups with a single primary alcohol.
- Key Differences : Lacks conjugation-ready functional groups, limiting its utility in bioconjugation. However, its smaller size improves volatility (boiling point ~120°C) .
Physicochemical Properties
Biological Activity
1-(Aminooxy)-4,4,4-trifluorobutan-2-ol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. It is a synthetic derivative that incorporates an aminooxy functional group, which is known for its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluorobutane backbone with an aminooxy group that enhances its reactivity and potential interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of certain enzymes involved in metabolic processes.
Key Mechanisms:
- Inhibition of Fatty Acid Synthase (FASN): Research indicates that compounds similar to this compound may inhibit FASN activity, which is crucial for fatty acid biosynthesis. This inhibition can lead to reduced lipid accumulation in cells and may have implications for treating metabolic disorders and cancers where FASN is overexpressed .
- Antiviral Properties: The modulation of lipid synthesis pathways by this compound suggests potential antiviral applications. By interfering with viral replication mechanisms that rely on fatty acid metabolism, it may enhance the efficacy of existing antiviral therapies .
Therapeutic Applications
The therapeutic potential of this compound extends to various medical conditions:
Potential Applications:
- Cancer Treatment: Due to its ability to inhibit FASN, this compound may be explored as a treatment option for cancers characterized by high fatty acid synthesis rates. Studies suggest that targeting lipid metabolism can suppress tumor growth and induce apoptosis in cancer cells .
- Metabolic Disorders: Given its role in lipid metabolism, it holds promise for the management of metabolic disorders such as obesity and type 2 diabetes by regulating fat storage and utilization .
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of this compound analogs. These investigations highlight its biological activity through various assays.
Case Study: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the downregulation of FASN expression and subsequent apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
